molecular formula C14H10FNO3 B5609823 3-(2-FLUOROBENZAMIDO)BENZOIC ACID

3-(2-FLUOROBENZAMIDO)BENZOIC ACID

Cat. No.: B5609823
M. Wt: 259.23 g/mol
InChI Key: UPPMQHOOTQYHHC-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzamido)benzoic acid is an organic compound with the molecular formula C14H10FNO3 It is a derivative of benzoic acid, where the hydrogen atom in the amide group is replaced by a 2-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorobenzamido)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorobenzamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H10FNO3
  • Molecular Weight : 253.24 g/mol
  • IUPAC Name : 3-(2-fluorobenzamido)benzoic acid

The compound features a benzoic acid core with an amide linkage to a 2-fluorobenzamide moiety, which influences its biological interactions and pharmacological properties.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting specific enzymes in parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors designed around this scaffold have shown promising activity against glycogen synthase kinase 3 (GSK3), which is crucial for the survival of the parasite . The selectivity of these compounds over human kinases is vital for reducing potential side effects.

Antimicrobial Properties

Research indicates that derivatives of benzoic acids, including those with fluorinated substituents, exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a novel antibacterial agent .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including solid-phase synthesis techniques that allow for the efficient generation of diverse chemical libraries. These methods are particularly useful in high-throughput screening for biological activity .

Fluorination Strategies

Fluorination plays a critical role in enhancing the pharmacokinetic properties of benzoic acid derivatives. The incorporation of fluorine atoms can improve metabolic stability and bioavailability, making compounds more effective as therapeutic agents .

Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have illustrated how modifications at different positions on the benzoic acid ring can significantly impact biological activity. For instance, ortho-substituted phenyl rings have been found to enhance potency against specific targets while maintaining selectivity over human enzymes .

CompoundTargetEC50 (μM)Selectivity
Compound ATbGSK3<160-fold over MRC5
Compound BPfA-M1<0.512-fold over human kinases

Clinical Relevance

The exploration of this compound and its analogs in clinical settings is ongoing, with preliminary results indicating potential for treating parasitic infections and bacterial diseases. Continued investigation into its mechanism of action will be crucial for future therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzoyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 3-(2-Fluorobenzamido)benzoic acid is unique due to the presence of both the fluorine atom and the amide group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications .

Biological Activity

3-(2-Fluorobenzamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom in the benzamide moiety, which is known to influence the compound's biological activity through electronic and steric effects. The molecular structure can be represented as follows:

  • Chemical Formula : C14H12FNO2
  • Molecular Weight : 247.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with bacterial proteins, particularly FtsZ, a key protein involved in bacterial cell division. Fluorination enhances hydrophobic interactions between the compound and the target protein, leading to increased inhibition of bacterial growth.

Key Findings from Molecular Docking Studies

  • Hydrophobic Interactions : The fluorine atom enhances non-planarity in the compound, allowing for better fitting into the allosteric site of FtsZ.
  • Hydrogen Bonding : The carboxamide group forms critical hydrogen bonds with key residues in the FtsZ protein, such as Val207 and Asn263, which are essential for its inhibitory action .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties:

  • Inhibition of Staphylococcus aureus : Studies show that fluorinated benzamide derivatives demonstrate enhanced activity against S. aureus, with this compound being a potential candidate for further investigation .
  • Comparison with Non-Fluorinated Analogues : The presence of fluorine increases the potency compared to non-fluorinated counterparts, as observed in various studies focusing on different derivatives .

Anti-inflammatory Activity

In addition to antibacterial properties, there is emerging evidence suggesting anti-inflammatory effects:

  • Cytokine Modulation : In vitro studies have indicated that related compounds can modulate inflammatory cytokines such as TNF-α and IL-1β, suggesting a potential role in treating inflammatory conditions .
  • Proteostasis Network Activation : Compounds derived from benzoic acid scaffolds have been shown to enhance proteasome and autophagy pathways, which are crucial for cellular homeostasis and inflammation management .

Case Studies

Several studies have explored the biological activity of fluorinated benzoic acid derivatives:

  • Study on Cathepsins Activation : A study demonstrated that certain benzoic acid derivatives activate cathepsins B and L significantly, indicating their potential use in modulating proteolytic pathways in inflammatory diseases .
    CompoundCathepsin B Activation (%)Cathepsin L Activation (%)
    3-(2-Fluorobenzamido)BA467.3 ± 3.9Not specified
    3-Chloro-4-methoxyBAHighest among testedNot specified
  • In Vivo Studies on Inflammation : The anti-inflammatory effects were further corroborated by in vivo models where related compounds reduced inflammatory responses in LPS-induced rat models .

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMQHOOTQYHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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